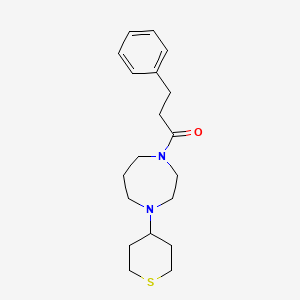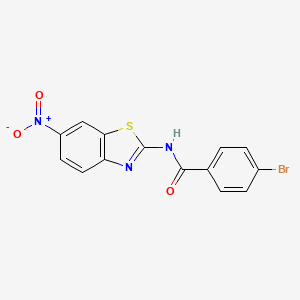
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a bromine atom, a nitro group, and a benzothiazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might make it susceptible to nucleophilic substitution reactions . The nitro group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a benzamide group could impact its solubility .Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting one such compound, 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which demonstrated selective cytotoxicity against tumorigenic cell lines. This research led to the design and synthesis of a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showcasing excellent in vivo inhibitory effects on tumor growth without the presence of a nitro group, indicating potential applications in cancer therapy (Yoshida et al., 2005).
Application in Anti-Infective Drugs
The thiazolide class of drugs, such as nitazoxanide (NTZ), which includes a nitrothiazole ring and a salicylic acid moiety linked through an amide bond, has been shown to have broad-spectrum activity against various pathogens including helminths, protozoa, enteric bacteria, and viruses. Modifications of NTZ, including the replacement of the nitro group with bromo or other functional groups, have been explored to enhance its therapeutic profile against a range of infectious agents, suggesting a potential application for 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in similar contexts (Hemphill et al., 2012).
Antiparasitic Properties
Research into the in vitro activities of thiazolides, including compounds related to 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, against Neospora caninum tachyzoites has revealed significant antiparasitic activity. This study demonstrated that the nitro group associated with the thiazole ring is not essential for the drug's action, indicating that other mechanisms may be responsible for its antiparasitic effects. This insight opens the door to the development of new thiazolide derivatives with improved efficacy and safety profiles for treating parasitic infections (Esposito et al., 2005).
Metal Complexes and Ligands
The synthesis of metal complexes using heterocyclic ligands, such as 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, has been explored for potential applications in coordination chemistry and materials science. These complexes, characterized by various analytical techniques, demonstrate the versatility of benzothiazole derivatives in forming stable metal-ligand complexes, suggesting potential applications in catalysis, molecular recognition, and materials science (Binzet et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGCCAZVEACDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)
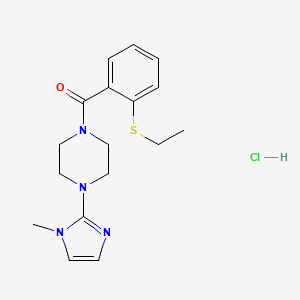
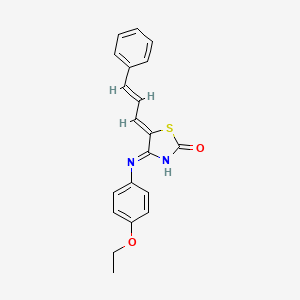


![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)
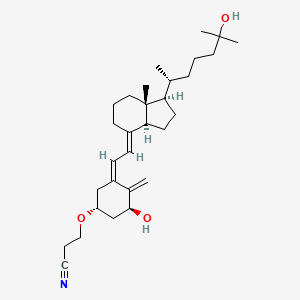
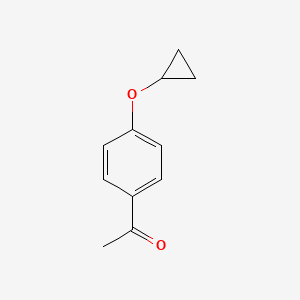
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
